molecular formula C15H13F2NO2 B278369 N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide

Cat. No. B278369
M. Wt: 277.27 g/mol
InChI Key: WFLYWVOPIGRLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds and is known for its unique chemical properties that make it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is complex and varies depending on the specific application. In general, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide works by binding to specific proteins or enzymes and altering their activity or function. This can lead to changes in cellular processes and ultimately affect the overall biological response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes involved in cellular processes such as DNA replication and protein synthesis. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in lab experiments is its high specificity for certain proteins or enzymes, which allows researchers to selectively target and study specific cellular processes. However, N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide also has limitations, including potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, including the development of new therapeutic agents for the treatment of various diseases, the identification of new protein-protein interactions, and the exploration of new biochemical pathways and cellular processes. In addition, new synthesis methods and purification techniques may be developed to improve the efficiency and yield of N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide production.

Synthesis Methods

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)aniline with 4-methylbenzoic acid in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a tool for investigating the role of specific enzymes in various biological processes. N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Product Name

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide

InChI

InChI=1S/C15H13F2NO2/c1-10-6-8-11(9-7-10)14(19)18-12-4-2-3-5-13(12)20-15(16)17/h2-9,15H,1H3,(H,18,19)

InChI Key

WFLYWVOPIGRLMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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